
2-Methyl-2,3,4,5-tetrahydrooxepine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2,3,4,5-tetrahydrooxepine-7-carboxylic acid is a heterocyclic compound with a unique structure that includes an oxepine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3,4,5-tetrahydrooxepine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diene with a carboxylic acid derivative in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the oxepine ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced catalysts can further enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2,3,4,5-tetrahydrooxepine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into more reduced forms, potentially altering its reactivity.
Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-2,3,4,5-tetrahydrooxepine-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and studying their interactions with biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-Methyl-2,3,4,5-tetrahydrooxepine-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact mechanism can vary depending on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
- Indole derivatives
Uniqueness
2-Methyl-2,3,4,5-tetrahydrooxepine-7-carboxylic acid is unique due to its oxepine ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
419565-47-2 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
2-methyl-2,3,4,5-tetrahydrooxepine-7-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-6-4-2-3-5-7(11-6)8(9)10/h5-6H,2-4H2,1H3,(H,9,10) |
Clave InChI |
HKHODUZAQNLSFN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC=C(O1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


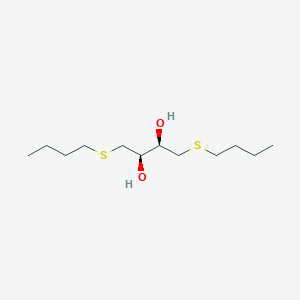
![Benzene, 1-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14247301.png)
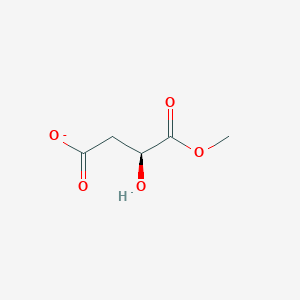

![[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride](/img/structure/B14247322.png)
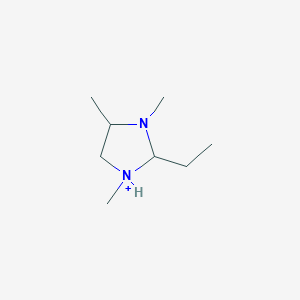
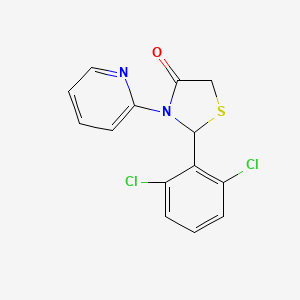

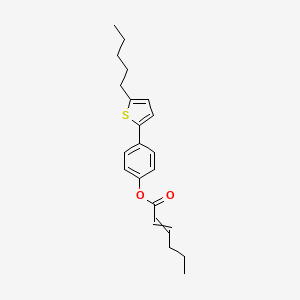

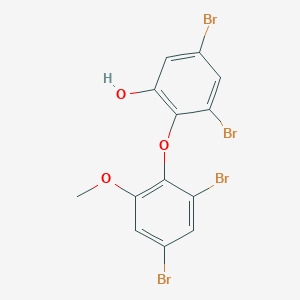
![2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol](/img/structure/B14247371.png)


